

2-Benzyl-4,6-dichloropyrimidine chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzyl-4,6-dichloropyrimidine

Cat. No.: B1272923

[Get Quote](#)

An In-Depth Technical Guide to 2-Benzyl-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

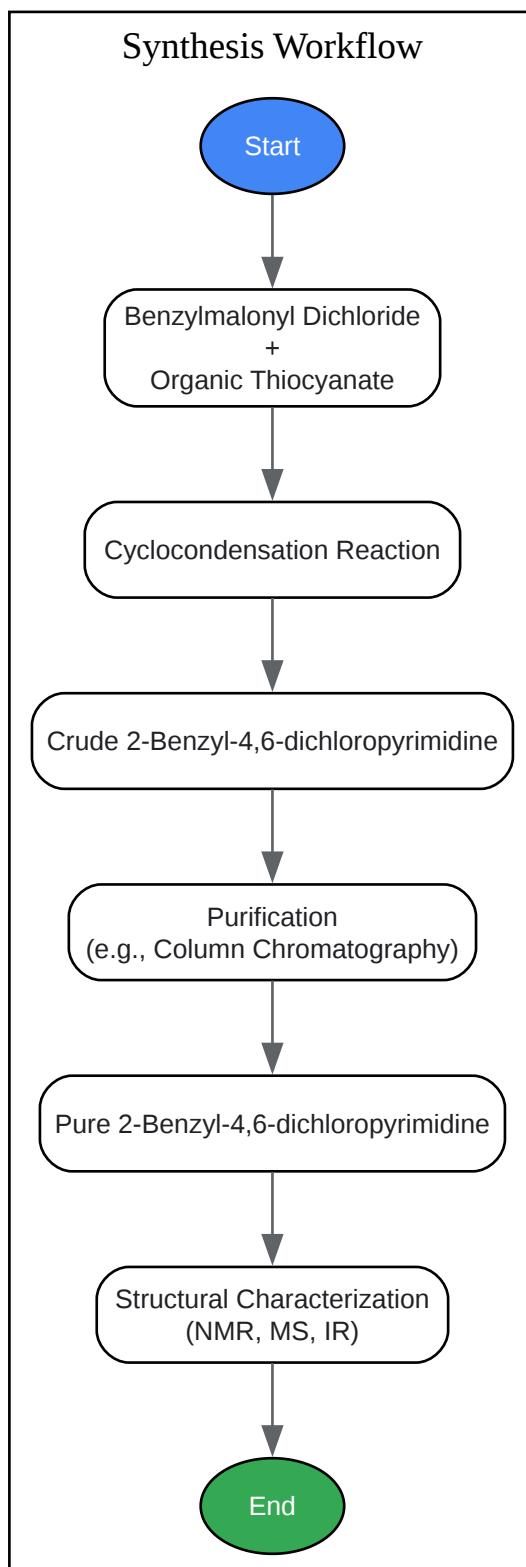
This technical guide provides a comprehensive overview of **2-Benzyl-4,6-dichloropyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, CAS registry number, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable data and experimental context for research and development.

Chemical Identity and Properties

2-Benzyl-4,6-dichloropyrimidine is a substituted pyrimidine with a benzyl group at the 2-position and chlorine atoms at the 4- and 6-positions. Its chemical structure and key identifiers are fundamental for its application in targeted synthesis and biological screening.

Chemical Structure:

The structure consists of a central pyrimidine ring, which is a diazine heterocycle. The benzyl substituent introduces an aromatic moiety, while the two chlorine atoms act as reactive sites for nucleophilic substitution, making it a versatile intermediate in organic synthesis.


Physicochemical Data:

A summary of the key quantitative data for **2-Benzyl-4,6-dichloropyrimidine** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference
CAS Number	3740-82-7	[1] [2]
Molecular Formula	C ₁₁ H ₈ Cl ₂ N ₂	[2]
Molecular Weight	239.1 g/mol	[2]
IUPAC Name	2-benzyl-4,6-dichloropyrimidine	[2]
SMILES	C1C(Cl)=CC(C2=CC=C2)=N1	[2]
InChIKey	ACEVCJQVGFNGAU-UHFFFAOYSA-N	[2]

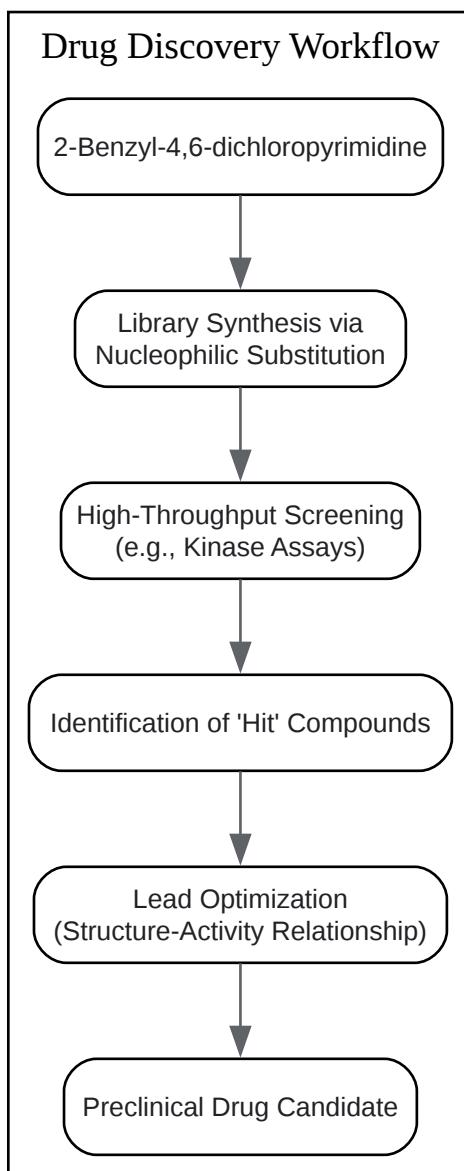
Synthesis and Experimental Protocols

The synthesis of **2-Benzyl-4,6-dichloropyrimidine** can be approached through various synthetic strategies. One direct method involves the reaction of a substituted malonyl chloride with a thiocyanate. While a detailed, step-by-step protocol for this specific compound is not readily available in public literature, a general procedure can be inferred from related syntheses of substituted 4,6-dichloropyrimidines. The following represents a plausible synthetic workflow based on established chemical principles.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and characterization of **2-Benzyl-4,6-dichloropyrimidine**.

General Experimental Protocol for Synthesis of Substituted 4,6-Dichloropyrimidines (Illustrative):


This protocol is a generalized representation for the synthesis of related dichloropyrimidine structures and should be adapted and optimized for the specific synthesis of **2-Benzyl-4,6-dichloropyrimidine**.

- Reaction Setup: To a solution of the appropriate starting materials (e.g., a substituted dihydroxypyrimidine) in a suitable solvent (e.g., toluene), a chlorinating agent such as phosphorus oxychloride (POCl_3) is added.
- Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully quenched, for example, by pouring the mixture onto crushed ice.
- Extraction: The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure dichloropyrimidine derivative.
- Characterization: The structure of the final product is confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Reactivity and Potential Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring of **2-Benzyl-4,6-dichloropyrimidine** are susceptible to nucleophilic aromatic substitution (S_NAr) reactions. This reactivity makes the compound a valuable scaffold for the synthesis of a diverse range of derivatives. By reacting with various nucleophiles such as amines, alcohols, and thiols, a library of compounds can be generated for biological screening.

The pyrimidine core is a common motif in a wide array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The benzyl group can engage in hydrophobic and π -stacking interactions within biological targets, while the substituents introduced at the 4- and 6-positions can be tailored to optimize binding affinity and selectivity. For instance, substituted pyrimidines are known to act as kinase inhibitors, which are a major class of anticancer drugs.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: A generalized workflow illustrating the use of **2-Benzyl-4,6-dichloropyrimidine** in a drug discovery program.

Potential Biological Signaling Pathway Involvement

While specific signaling pathways directly modulated by **2-Benzyl-4,6-dichloropyrimidine** are not yet elucidated in the public domain, its structural features suggest potential interactions with various cellular signaling cascades. As many pyrimidine derivatives are developed as kinase

inhibitors, a hypothetical signaling pathway where such a compound might act is the MAP kinase pathway, which is frequently dysregulated in cancer.

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway showing potential inhibition of a kinase (e.g., MEK) by a derivative of **2-Benzyl-4,6-dichloropyrimidine**.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis and handling of this compound should only be carried out by trained professionals in a laboratory setting with appropriate safety precautions. The biological activities and pathways discussed are based on the general properties of related compounds and require experimental validation for **2-Benzyl-4,6-dichloropyrimidine** itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BENZYL-4,6-DICHLOROPYRIMIDINE | 3740-82-7 [chemicalbook.com]
- 2. 2-BENZYL-4,6-DICHLOROPYRIMIDINE | CAS 3740-82-7 [matrix-fine-chemicals.com]
- 3. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [2-Benzyl-4,6-dichloropyrimidine chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272923#2-benzyl-4-6-dichloropyrimidine-chemical-structure-and-cas-number\]](https://www.benchchem.com/product/b1272923#2-benzyl-4-6-dichloropyrimidine-chemical-structure-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com